6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
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Overview
Description
“6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester” is a chemical compound with the empirical formula C15H14ClNO4 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “this compound” is 307.73 g/mol . The SMILES string representation of its structure is CCOC(=O)c1cc2cc(Cl)ccc2nc1C(=O)OCC
.
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 307.73 g/mol . The compound has a complexity of 390 and a topological polar surface area of 65.5 Ų . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds .
Scientific Research Applications
Synthesis and Structural Features
- Synthesis and Spectroscopic Characteristics : The treatment of ethyl esters of 1-R-4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with zinc dust in acetic acid yields high-purity diethyl 2,2′-dioxo-1,2,3,4,1′,2′,3′,4′-octahydro[4,4′]biquinolinyl-3,3′-dicarboxylates. The structural features and NMR and mass spectra of these compounds have been investigated (Ukrainets, Tkach, Kravtsova, & Turov, 2007).
Chemical Behavior and Activity Studies
Antimicrobial and Antiinflammatory Activity : Methods for synthesizing ethyl esters of 2,4-dichloro- and 2-oxo-4-chloroquinoline-3-carboxylic acids have been developed, and their behavior in various chemical reactions and antimicrobial and antiinflammatory activities have been studied (Ukrainets, Taran, Gorokhova, Marusenko, Kovalenko, Turov, Filimonova, & Ivkov, 1995).
ABTS Radical-Scavenging and Antimicrobial Activities : A series of 2-chloroquinolin-3-yl ester derivatives showed notable ABTS radical-scavenging activity and antimicrobial activities against various bacterial and fungal species (Tabassum, Kumara, Jasinski, Millikan, Yathirajan, Ganapathy, Sowmya, More, Nagendrappa, Kaur, & Jose, 2014).
Synthetic Applications
Synthesis of Heterocyclic Compounds : The synthesis of 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic ester and its acid-catalyzed hydrolysis to produce respective acids have been explored, along with their antifungal activity (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelte, 2013).
Synthesis of Poly(ester amide)s : The synthesis of 2-(4-Carboxyphenyl)-, 2-(3-carboxyphenyl)-, and 2-(6-carboxynaphthyl-2-yl)-1,3-oxazoline has been achieved, leading to the formation of new linear poly(ester amide)s through thermal bulk polymerization (Jakisch, Böhme, Komber, & Pompe, 1999).
Safety and Hazards
The compound is classified as Eye Dam. 1 according to the GHS classification system . The safety precautions include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
diethyl 6-chloroquinoline-2,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-3-20-14(18)11-8-9-7-10(16)5-6-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFMPELSGBWGAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537946 |
Source
|
Record name | Diethyl 6-chloroquinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92525-74-1 |
Source
|
Record name | Diethyl 6-chloroquinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92525-74-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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